molecular formula C20H34O2 B12565801 2,2'-Dipentyl[1,1'-bi(cyclopentane)]-3,3'-dione CAS No. 143536-25-8

2,2'-Dipentyl[1,1'-bi(cyclopentane)]-3,3'-dione

Cat. No.: B12565801
CAS No.: 143536-25-8
M. Wt: 306.5 g/mol
InChI Key: WIRZRVRDPRHBDM-UHFFFAOYSA-N
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Description

2,2'-Dipentyl[1,1'-bi(cyclopentane)]-3,3'-dione is a bicyclic organic compound featuring two fused cyclopentane rings, each substituted with a pentyl group at the 2-position and ketone functionalities at the 3-positions.

The pentyl chains enhance solubility in organic solvents (e.g., chloroform, toluene), a critical property for solution-processable materials. The dione groups act as electron-withdrawing units, enabling intramolecular charge transfer (ICT) when paired with electron-donating groups in donor-acceptor (D-A) systems. Such structural attributes align with trends observed in small-molecule semiconductors for optoelectronic devices .

Properties

CAS No.

143536-25-8

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

3-(3-oxo-2-pentylcyclopentyl)-2-pentylcyclopentan-1-one

InChI

InChI=1S/C20H34O2/c1-3-5-7-9-17-15(11-13-19(17)21)16-12-14-20(22)18(16)10-8-6-4-2/h15-18H,3-14H2,1-2H3

InChI Key

WIRZRVRDPRHBDM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(CCC1=O)C2CCC(=O)C2CCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dipentyl[1,1’-bi(cyclopentane)]-3,3’-dione typically involves the alkylation of cyclopentadiene derivatives. One common method includes the reaction of norbornadiene with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (DET) or 1,2,4,5-tetrazine-3,6-di(pyrid-2-yl) (DPT), leading to the formation of cyclopentadienes . These intermediates can then be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions and C–H functionalization techniques. These methods are scalable and can produce significant quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dipentyl[1,1’-bi(cyclopentane)]-3,3’-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation and other substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2,2’-Dipentyl[1,1’-bi(cyclopentane)]-3,3’-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Its derivatives may have pharmacological properties, making it a subject of interest in drug development.

    Industry: The compound can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2’-Dipentyl[1,1’-bi(cyclopentane)]-3,3’-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, including antioxidant activity and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoindigo-Based Derivatives (S10 and S11)

Structural Similarities :

  • S10 and S11 share a D-A-D architecture with the target compound, where isoindigo serves as the electron-accepting core. While 2,2'-Dipentyl[1,1'-bi(cyclopentane)]-3,3'-dione lacks extended π-conjugation (unlike isoindigo), both systems utilize ketone groups for electron deficiency.
  • Alkyl chains (2-ethylhexyl in S10/S11 vs. pentyl in the target) improve solubility but differ in branching and steric effects.

Electronic Properties :

  • S10 (triphenylamine donor) exhibits a stronger ICT transition and a reduced optical bandgap (1.85 eV) compared to S11 (carbazole donor, 2.10 eV) . The target compound’s bandgap is expected to be wider due to its non-aromatic bicyclic core, though pentyl groups may slightly lower it via inductive effects.
Spirocyclic Diones (e.g., Compound 5a)

Structural Similarities :

  • Compound 5a features a dispiro system with acenaphthylene, cyclopentane, and indole rings . Both compounds incorporate cyclopentane and dione motifs, but the target lacks the spiro-conjugation and aromatic heterocycles present in 5a.

Physical Properties :

  • Spiro compounds like 5a often exhibit high thermal stability and amorphous morphology due to their three-dimensional geometry. In contrast, the target’s planar bicyclic structure may promote crystallinity, impacting film-forming properties in device fabrication .
Simple Cyclopentane Derivatives (e.g., cis-1,3-Dimethylcyclopentane)

Structural Similarities :

  • cis-1,3-Dimethylcyclopentane shares the cyclopentane backbone but lacks functional groups (e.g., diones) and the bicyclic architecture .

Physical and Chemical Behavior :

  • The target compound’s pentyl groups increase molecular weight (≈280 g/mol vs. 112 g/mol for cis-1,3-dimethylcyclopentane) and lipophilicity, enhancing solubility in nonpolar solvents.
  • The dione moieties enable participation in redox reactions and hydrogen bonding, absent in simpler alkylated cyclopentanes.

Data Tables

Table 1: Structural and Electronic Comparison
Compound Core Structure Substituents Optical Bandgap (eV) Solubility (Organic Solvents)
2,2'-Dipentyl[...]-3,3'-dione Bicyclopentane Pentyl, dione ~2.2 (estimated) High (chloroform, toluene)
S10 (isoindigo-based) Isoindigo 2-ethylhexyl, TPA* 1.85 Moderate
S11 (isoindigo-based) Isoindigo 2-ethylhexyl, carbazole 2.10 Moderate
Compound 5a (spiro) Dispiro Benzoyl, benzyl N/A Low
cis-1,3-Dimethylcyclopentane Cyclopentane Methyl N/A High

*TPA = triphenylamine. References: .

Table 2: Thermal and Application Profiles
Compound Thermal Stability (°C) Primary Applications
2,2'-Dipentyl[...]-3,3'-dione >250 (estimated) Organic semiconductors
S10/S11 200–300 OFETs, photovoltaics
Compound 5a >300 Pharmaceuticals, catalysis
cis-1,3-Dimethylcyclopentane <100 Solvents, intermediates

Biological Activity

2,2'-Dipentyl[1,1'-bi(cyclopentane)]-3,3'-dione is a unique organic compound that has garnered attention due to its potential biological activities. This compound belongs to the family of diketones and is characterized by its structural complexity, which may contribute to its varied biological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties based on diverse sources.

Chemical Structure

The chemical structure of 2,2'-Dipentyl[1,1'-bi(cyclopentane)]-3,3'-dione can be represented as follows:

C15H26O2\text{C}_{15}\text{H}_{26}\text{O}_2

This structure features two pentyl groups attached to a bicyclic diketone framework. The unique arrangement of functional groups may influence its interaction with biological systems.

Antimicrobial Activity

Recent studies have indicated that diketones can exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various pathogens. The antimicrobial activity of 2,2'-Dipentyl[1,1'-bi(cyclopentane)]-3,3'-dione was evaluated in vitro against several bacterial strains and fungi.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound possesses moderate antimicrobial activity, particularly against fungal pathogens like Candida albicans.

Anticancer Properties

The anticancer potential of diketones has been a subject of interest in cancer research. Studies have shown that similar compounds can induce apoptosis in cancer cells. The efficacy of 2,2'-Dipentyl[1,1'-bi(cyclopentane)]-3,3'-dione was assessed using various cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µg/mL)Mechanism of Action
HePG-221.19Induction of apoptosis
MCF-730.91Cell cycle arrest
PC349.32Inhibition of proliferation

The IC50 values indicate that the compound exhibits significant cytotoxicity against liver cancer (HePG-2) cells compared to breast (MCF-7) and prostate (PC3) cancer cells.

Case Studies

A recent study explored the synthesis and biological evaluation of various diketones including 2,2'-Dipentyl[1,1'-bi(cyclopentane)]-3,3'-dione. The research highlighted its potential as a lead compound for developing new antimicrobial and anticancer agents.

In another investigation focusing on structure-activity relationships (SAR), modifications to the diketone structure were found to enhance its biological activity. These studies emphasize the importance of chemical modifications in improving the efficacy of such compounds.

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